

What is the chemical structure of BisQ surrogate base?

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Compound of Interest

Compound Name: *BisQ*

Cat. No.: *B606193*

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An in-depth analysis of the available scientific literature reveals that "**BisQ**" is not a surrogate base in the traditional sense of a modified nucleobase that replaces one of the canonical DNA or RNA bases (adenine, guanine, cytosine, thymine, or uracil). Instead, **BisQ** is a novel synthetic compound designed as a dual DNA-targeting agent. Its full chemical name is 1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione.

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to **BisQ**.

Chemical Structure and Properties

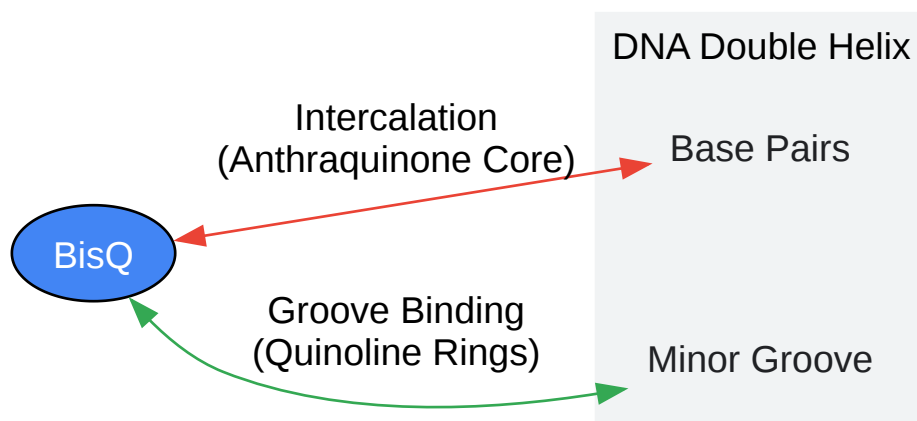
BisQ is characterized by a central anthraquinone core to which two quinoline moieties are attached via amino linkers at the 1 and 4 positions. This unique structure allows **BisQ** to interact with DNA through two distinct mechanisms: intercalation and groove binding.

Table 1: Chemical Identifiers and Properties of **BisQ**

Property	Value
IUPAC Name	1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione
Molecular Formula	C32H20N4O2
Mechanism of Action	Dual DNA Intercalator and Groove Binder
Core Structure	Anthracene-9,10-dione
Functional Groups	Quinoline, Amine

Mechanism of Action: A Dual Approach to DNA Targeting

BisQ's design as a dual-targeting agent allows for a multifaceted interaction with DNA, leading to potent biological activity. The planar anthraquinone core intercalates between DNA base pairs, while the quinoline rings bind to the minor groove. This dual-binding modality is believed to contribute to its efficacy as a potential therapeutic agent.



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Caption: Dual interaction mechanism of **BisQ** with DNA.

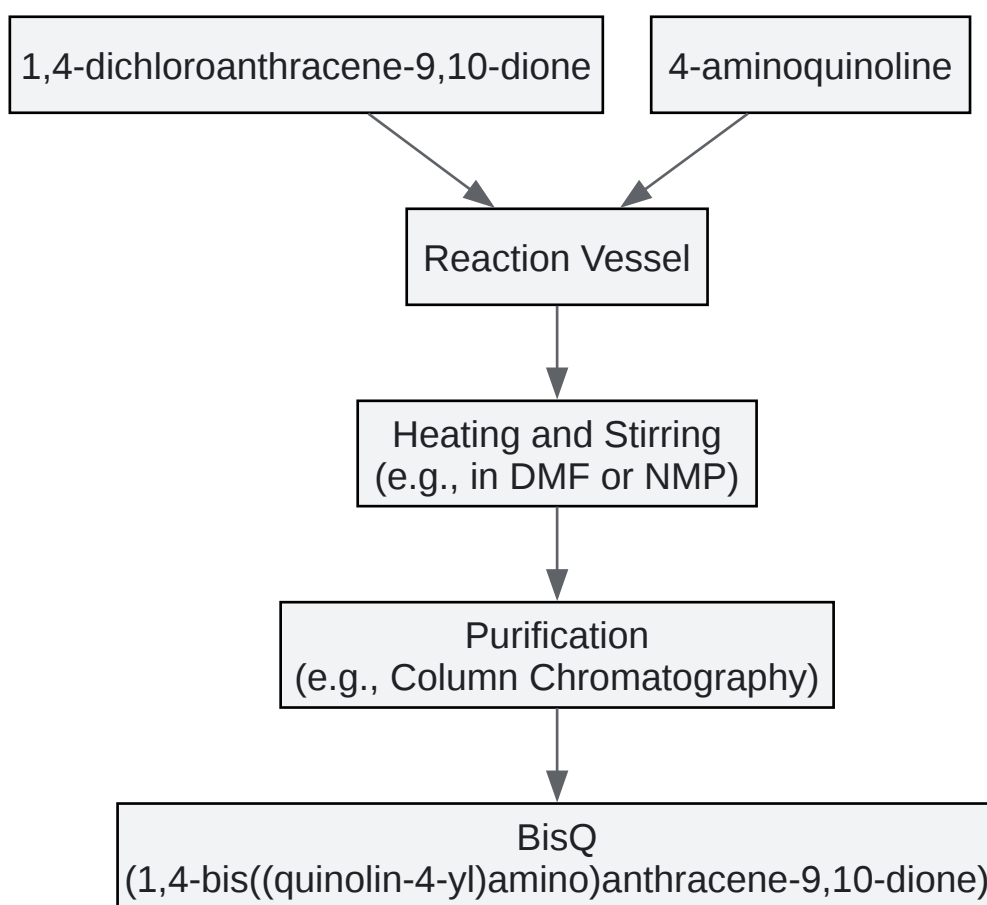
Experimental Protocols

The synthesis and evaluation of **BisQ** involve multi-step chemical reactions and biophysical assays to characterize its interaction with DNA.

Synthesis of BisQ

The synthesis of 1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione (**BisQ**) is typically achieved through a nucleophilic aromatic substitution reaction.

Workflow for **BisQ** Synthesis:



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Caption: General workflow for the synthesis of **BisQ**.

Detailed Protocol:

- **Reactant Preparation:** 1,4-dichloroanthracene-9,10-dione and 4-aminoquinoline are used as the starting materials. A high-boiling point polar aprotic solvent such as N,N-

dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used as the reaction medium.

- **Reaction:** The reactants are combined in the solvent, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction temperature is typically maintained between 120-150 °C.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The crude product is often precipitated by the addition of water or another anti-solvent.
- **Purification:** The crude product is collected by filtration and purified using techniques such as column chromatography on silica gel to yield the pure **BisQ** compound.
- **Characterization:** The final product is characterized by various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

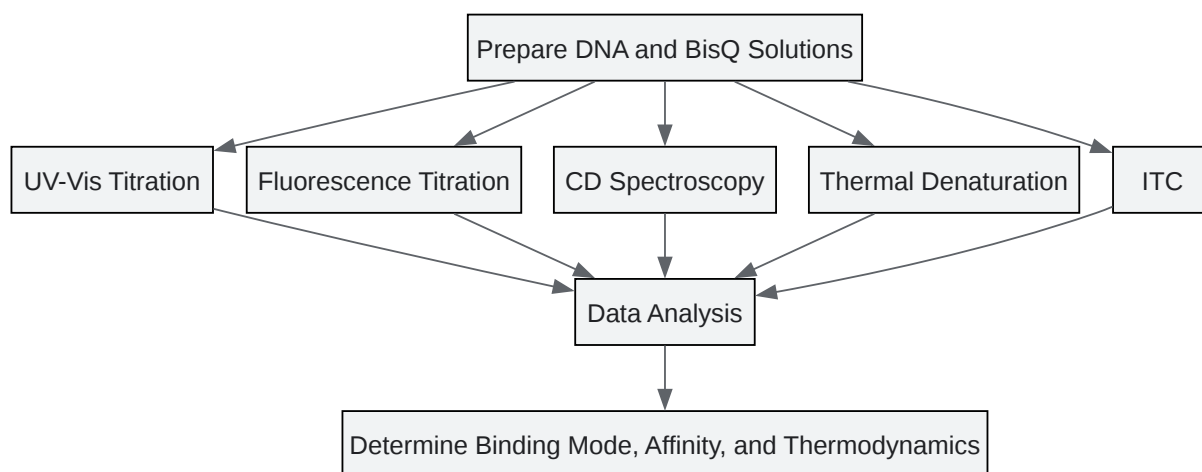
DNA Interaction Studies

To investigate the dual-binding mechanism of **BisQ** with DNA, a combination of biophysical techniques is employed.

Table 2: Experimental Techniques for DNA-**BisQ** Interaction Studies

Technique	Purpose
UV-Visible Spectroscopy	To monitor changes in the absorption spectrum of BisQ upon binding to DNA, indicating intercalation.
Fluorescence Spectroscopy	To observe changes in the fluorescence of BisQ or a DNA-bound probe upon interaction, providing insights into binding affinity and mode.
Circular Dichroism (CD) Spectroscopy	To detect conformational changes in the DNA structure upon BisQ binding.
Thermal Denaturation (Melting Temperature) Studies	To assess the stabilization of the DNA double helix by BisQ binding.
Isothermal Titration Calorimetry (ITC)	To determine the thermodynamic parameters of the binding interaction, including binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS).

Logical Flow of DNA Interaction Analysis:

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Caption: Logical workflow for analyzing **BisQ**-DNA interactions.

Conclusion

BisQ, or 1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione, represents an innovative approach in the design of DNA-targeting agents. Its unique chemical architecture, enabling a dual mechanism of intercalation and groove binding, underscores its potential in the development of novel therapeutics. The experimental protocols outlined provide a framework for the synthesis and detailed biophysical characterization of **BisQ** and its interactions with DNA, which are crucial for advancing its study and potential applications in medicinal chemistry and drug discovery.

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